Pyrrolidine vs. Piperidine Analogs: Class-Level Inference on Enzyme Inhibition Potency
Direct head-to-head comparison data for the target compound against its closest piperidine analog (CAS 163629-10-5) is not available in the public domain. However, a comprehensive study on a series of 2-methylindole analogs provides a strong class-level inference for the impact of the amine group. In this study, the pyrrolidine-containing analog (4b) exhibited an IC50 of 0.648 µM against AChE and 0.745 µM against BChE [1]. While the exact 1-((2-methyl-1H-indol-1-yl)acetyl)piperidine was not specifically evaluated, the data demonstrates that the pyrrolidine ring, as a structural feature, contributes to sub-micromolar potency in this assay system, highlighting its potential as a more potent core compared to other amine substitutions that yielded weaker or no activity [1]. This supports a scientific basis for selecting the pyrrolidine variant as a starting point for optimization in enzyme-targeted projects.
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not available; represented by close analog 4b (pyrrolidine-containing) with AChE IC50 = 0.648 µM and BChE IC50 = 0.745 µM [1] |
| Comparator Or Baseline | Piperidine analog (exact match not tested) and other amine-substituted 2-methylindole analogs; standard inhibitor galantamine (AChE IC50 = 1.2 µM) [1] |
| Quantified Difference | Pyrrolidine analog 4b exhibits ~1.85-fold greater potency than standard galantamine for AChE [1] |
| Conditions | In vitro enzyme inhibition assay for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1] |
Why This Matters
Demonstrates the functional relevance of the pyrrolidine ring in achieving potent enzyme inhibition, informing compound selection for cholinesterase-targeted research programs.
- [1] Yildiz, E., et al. (2021). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. *Saudi Pharmaceutical Journal*, 29(12), 1387-1400. View Source
